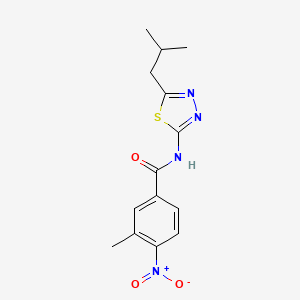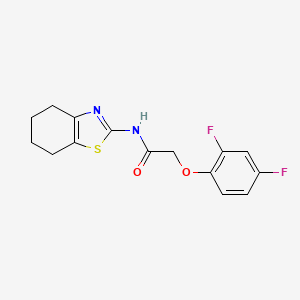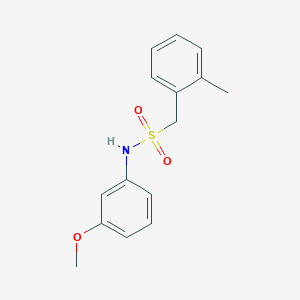![molecular formula C19H24O2 B4760501 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)](/img/structure/B4760501.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)
Vue d'ensemble
Description
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene), also known as Bis(2,4-xylyl) ether, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and organic solvents. Bis(2,4-xylyl) ether is used in various laboratory experiments due to its unique properties.
Mécanisme D'action
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is a non-polar compound that is soluble in organic solvents. It is used as a solvent in various chemical reactions due to its ability to dissolve non-polar compounds. 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is also used as a surfactant due to its ability to lower the surface tension of a liquid. It is used as a dispersant in the preparation of nanoparticles due to its ability to stabilize the particles in a solution.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic. However, it is important to handle 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether with care as it is a flammable liquid.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether has several advantages and limitations for lab experiments. Its non-polar nature makes it an excellent solvent for non-polar compounds. It is also a good surfactant and dispersant, making it useful in the preparation of nanoparticles and other nanomaterials. However, 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is a flammable liquid and must be handled with care. It is also relatively expensive compared to other solvents.
Orientations Futures
There are several future directions for the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether in scientific research. One potential area of research is the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether in the preparation of new polymeric materials. Another potential area of research is the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether in the synthesis of new liquid crystals. Additionally, 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether could be used in the preparation of new surfactants and dispersants for use in the preparation of nanoparticles and other nanomaterials. Further research is needed to explore the full potential of 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether in scientific research.
Conclusion:
In conclusion, 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is a versatile chemical compound that is widely used in scientific research. It is used as a solvent, a reagent, and a catalyst in various chemical reactions. 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is also used as a surfactant in the preparation of nanoparticles and as a dispersant in the preparation of carbon nanotubes, graphene, and other nanomaterials. It is also used in the synthesis of polymeric materials and in the preparation of liquid crystals. While 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether has several advantages for lab experiments, it is important to handle it with care due to its flammable nature. Further research is needed to explore the full potential of 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether in scientific research.
Applications De Recherche Scientifique
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is widely used in scientific research due to its unique properties. It is used as a solvent, a reagent, and a catalyst in various chemical reactions. 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is also used as a surfactant in the preparation of nanoparticles. It is used as a dispersant in the preparation of carbon nanotubes, graphene, and other nanomaterials. 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is also used in the synthesis of polymeric materials and in the preparation of liquid crystals.
Propriétés
IUPAC Name |
1-[3-(2,4-dimethylphenoxy)propoxy]-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-14-6-8-18(16(3)12-14)20-10-5-11-21-19-9-7-15(2)13-17(19)4/h6-9,12-13H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFLTZIMPZKIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,4-Dimethylphenoxy)propoxy]-2,4-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4760423.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B4760436.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B4760439.png)
![4-iodo-1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B4760446.png)


![N-(5-methyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4760468.png)



![N-cyclopentyl-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B4760488.png)
![methyl 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4760496.png)
